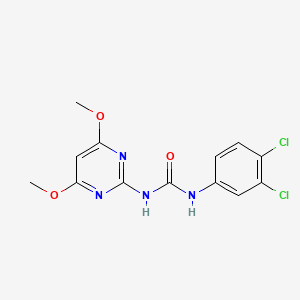
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides, an essential component of DNA and RNA. DCPU has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用機序
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea acts as a competitive inhibitor of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. This results in a decrease in cellular pyrimidine nucleotide levels, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DHODH, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One advantage of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea as a research tool is its high potency and selectivity for DHODH, making it a valuable tool for studying the role of DHODH in various cellular processes. However, one limitation is that N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. One area of interest is the development of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea treatment in different diseases. Additionally, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea may have potential as a combination therapy with other drugs, such as immune checkpoint inhibitors, in the treatment of cancer and other diseases.
合成法
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with urea and a base such as potassium carbonate to yield N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. Other methods involve the use of different starting materials and/or reagents.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been used in various scientific research applications, including in the study of cancer, autoimmune diseases, and infectious diseases. DHODH is overexpressed in many cancer cells, and N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been shown to inhibit cancer cell growth in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been studied as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as for infectious diseases such as malaria and leishmaniasis.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRGWAWYZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

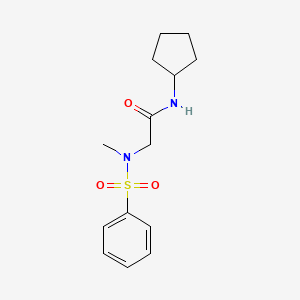
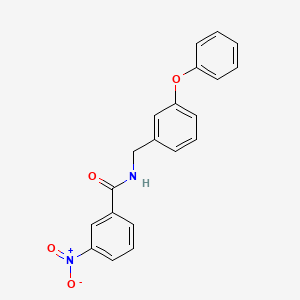
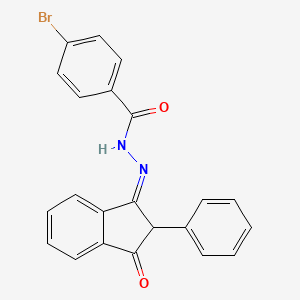
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
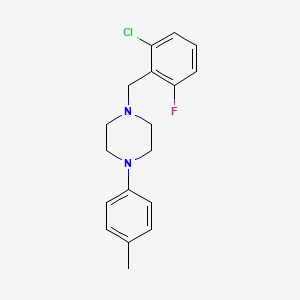

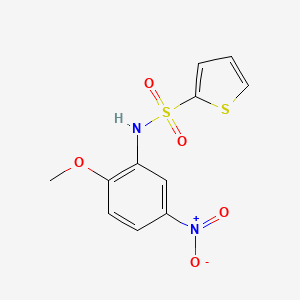
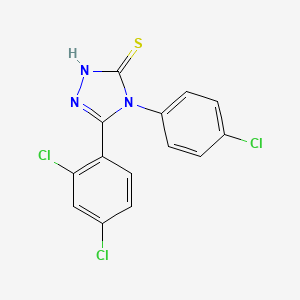
![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)